Hydrogen bromide (HBr) is a highly reactive, corrosive diatomic gas widely utilized in industrial synthesis, specialized semiconductor etching, and homogeneous catalysis. Available commercially as an anhydrous gas or in aqueous and acetic acid solutions, HBr serves as a premier brominating agent, a critical promoter in the Mid-Century oxidation process for terephthalic acid (PTA) production, and a highly anisotropic etchant for polysilicon [1]. Its procurement value is fundamentally tied to the specific thermodynamic and kinetic properties of the bromide ion and bromine radical, which offer distinct reactivity profiles—such as exclusive radical chain propagation capabilities and elevated nucleophilicity—that cannot be replicated by lighter or heavier hydrogen halides [2].
Substituting HBr with cheaper hydrogen chloride (HCl) or more reactive halogens like elemental bromine (Br2) routinely fails due to strict thermodynamic and kinetic limitations. In olefin functionalization, HCl cannot undergo peroxide-initiated anti-Markovnikov addition because its radical propagation step is highly endothermic, forcing unwanted Markovnikov regioselectivity regardless of the conditions [1]. In semiconductor manufacturing, replacing HBr with chlorine (Cl2) gas for polysilicon etching leads to unacceptable isotropic bowing and microtrenching, as Cl2 lacks the ability to form the low-volatility passivating byproducts necessary for vertical sidewall protection [2]. Furthermore, in industrial oxidation catalysis, HBr provides the exact redox potential required to synergize with Co/Mn catalysts; in contrast, HCl causes severe reactor corrosion without promoting the reaction, and HI is readily oxidized to unreactive iodine.
In the presence of peroxides, HBr uniquely undergoes a free-radical chain reaction to yield anti-Markovnikov primary alkyl bromides. This pathway is thermodynamically prohibited for both HCl and HI. For HCl, the hydrogen abstraction step by the chlorine radical is highly endothermic, while for HI, the initial addition of the iodine radical to the double bond is endothermic. Consequently, HBr achieves near-quantitative anti-Markovnikov regioselectivity under radical conditions, whereas HCl and HI yield 100% Markovnikov products regardless of peroxide presence [1].
| Evidence Dimension | Regioselectivity under radical initiation (peroxide presence) |
| Target Compound Data | HBr: >95% anti-Markovnikov addition (primary halide formation) |
| Comparator Or Baseline | HCl and HI: 0% anti-Markovnikov addition (strictly Markovnikov secondary/tertiary halides) |
| Quantified Difference | Absolute divergence in regiochemical outcome due to endothermic propagation steps in HCl/HI |
| Conditions | Olefin hydrohalogenation in the presence of organic peroxides |
Procuring HBr is mandatory for synthesizing primary alkyl halides from terminal alkenes, as cheaper HCl cannot chemically access the required radical pathway.
In high-density plasma etching of polysilicon gates, anhydrous HBr provides vastly superior profile control compared to Cl2. HBr plasmas generate low-volatility silicon bromide (SiBrx) byproducts that deposit on the feature sidewalls, acting as an in-situ passivating inhibitor. This prevents lateral etching and microtrenching. Comparative studies show that while Cl2/O2 plasmas result in significant linewidth shifts and bowed profiles due to intrinsic isotropic etching, HBr achieves highly vertical sidewalls and greater polysilicon-to-photoresist selectivity [1].
| Evidence Dimension | Etch profile anisotropy and microtrenching |
| Target Compound Data | HBr: Vertical sidewalls with zero microtrenching and high photoresist selectivity |
| Comparator Or Baseline | Cl2: Bowed sidewalls, pronounced microtrenching, and lower selectivity |
| Quantified Difference | Elimination of lateral etch (bowing) and microtrenching using HBr |
| Conditions | Low-pressure inductively coupled plasma (ICP) etching of oxide-masked polysilicon |
For sub-micron semiconductor fabrication, HBr is procured over Cl2 to ensure the critical dimension (CD) control and vertical gate profiles required for high-performance microelectronics.
The bromide ion generated from HBr is a significantly stronger nucleophile than the chloride ion from HCl, making HBr far more efficient for the cleavage of ethers and the conversion of alcohols to alkyl halides. Kinetic measurements demonstrate that HBr cleaves alkyl ethers approximately six times faster than HCl under equivalent conditions. Furthermore, while HCl often requires the addition of a Lewis acid catalyst (such as ZnCl2 in the Lucas reagent) to react with primary alcohols at a useful rate, HBr proceeds rapidly without additional catalytic promoters [1].
| Evidence Dimension | Relative reaction rate for ether cleavage |
| Target Compound Data | HBr: ~6x faster cleavage rate; no Lewis acid required for primary alcohols |
| Comparator Or Baseline | HCl: 1x baseline rate; requires ZnCl2 catalyst for primary alcohols |
| Quantified Difference | 6-fold kinetic advantage and elimination of catalyst requirement |
| Conditions | Cleavage of alkyl ethers and primary alcohol halogenation in acidic media |
Using HBr accelerates synthetic workflows and eliminates the need for heavy-metal Lewis acid catalysts, simplifying downstream purification and waste management.
In the industrial Mid-Century (MC) process for oxidizing p-xylene to purified terephthalic acid (PTA), HBr is the premier source of active bromine. HBr synergizes with Co/Mn acetate catalysts by efficiently reducing Co(III) to Co(II) while generating bromine radicals that propagate the hydrocarbon oxidation. Substituting HBr with HCl is unviable as chloride ions do not possess the appropriate redox potential to sustain the catalytic cycle and instead cause catastrophic stress corrosion cracking in titanium reactors. While other bromine sources exist, HBr offers the most direct and atom-economical integration into the aqueous acetic acid solvent system [1].
| Evidence Dimension | Catalytic promoter viability and reactor compatibility |
| Target Compound Data | HBr: Optimal radical generation with manageable metallurgy (Titanium/Hastelloy) |
| Comparator Or Baseline | HCl: Catalytically inactive for this cycle and causes severe stress corrosion |
| Quantified Difference | Exclusive enabler of the Co/Mn/Br catalytic cycle for commercial PTA production |
| Conditions | Liquid-phase oxidation of p-xylene in acetic acid at 190–205 °C and 15–30 bar |
HBr is an irreplaceable procurement item for PTA manufacturers, as it uniquely balances the required redox thermodynamics with industrial reactor metallurgy.
Directly leveraging its ability to form low-volatility SiBrx passivating layers, anhydrous HBr gas is the industry standard for reactive ion etching (RIE) of polysilicon. It is the procured gas of choice when vertical sidewalls, high selectivity against photoresist or oxide masks, and the absolute prevention of microtrenching are required in advanced CMOS fabrication [1].
Because HBr is the only hydrogen halide thermodynamically capable of peroxide-initiated radical addition, it is exclusively procured for converting terminal alkenes into primary alkyl bromides. This application is critical in the production of surfactants, pharmaceutical intermediates, and specialty polymers where strictly terminal functionalization is required [2].
HBr (often as an aqueous or acetic acid solution) is procured at massive scales as the essential bromine promoter in the Co/Mn/Br-catalyzed Mid-Century oxidation of p-xylene. Its specific redox properties enable the efficient generation of bromine radicals necessary to drive the oxidation of the highly resistant p-toluic acid intermediate into PTA, a precursor for PET plastics [3].
Due to its superior nucleophilicity and ~6x faster reaction kinetics compared to HCl, HBr is the preferred reagent for the cleavage of robust ether linkages and the deprotection of methoxy/ethoxy groups in natural product synthesis and active pharmaceutical ingredient (API) manufacturing. It allows for shorter reaction times and avoids the need for heavy-metal Lewis acid catalysts [4].
Corrosive;Irritant